molecular formula C16H16N4O4 B2565027 methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate CAS No. 946259-35-4

methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate

Cat. No.: B2565027
CAS No.: 946259-35-4
M. Wt: 328.328
InChI Key: NOWGVOGGRXCUNI-UHFFFAOYSA-N
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Description

Methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the formamido and ester groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, this compound is used in the production of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-phenylacetate: Another ester with a simpler structure, used in different synthetic applications.

    Coumarin derivatives: Compounds with a similar tricyclic core, known for their biological activities.

Uniqueness

Methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate stands out due to its unique combination of functional groups and tricyclic structure. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

IUPAC Name

methyl 2-[(6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-4-5-12-18-14-10(16(23)20(12)8-9)6-11(19(14)2)15(22)17-7-13(21)24-3/h4-6,8H,7H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWGVOGGRXCUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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